molecular formula C20H21NO3 B1238677 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B1238677
M. Wt: 323.4 g/mol
InChI Key: FFIWPKDKGYYXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-phenyl-1-benzopyran-2-one with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. Additionally, it can chelate metal ions, disrupting cellular metal homeostasis and leading to oxidative stress and cell death. The compound also modulates signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is unique due to the presence of the diethylaminomethyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-phenylchromen-2-one

InChI

InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-16(12-19(23)24-20(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3

InChI Key

FFIWPKDKGYYXEH-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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